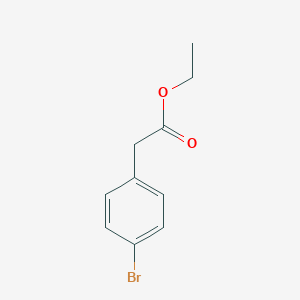

Ethyl 4-bromophenylacetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDCWHPNBWPPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427263 | |

| Record name | Ethyl 4-bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-25-0 | |

| Record name | Ethyl 2-(4-bromophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromophenylacetate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromophenylacetate from 4-bromophenylacetic acid using the Fischer esterification reaction. This guide includes a detailed examination of the reaction mechanism, step-by-step experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring an aryl bromide and an ester functional group, allows for a variety of subsequent chemical transformations. The Fischer esterification is a classic and efficient method for synthesizing esters, such as this compound, by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4][5][6] This reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[3][4][7]

Reaction Mechanism: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[4] The mechanism involves several key reversible steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4][7]

-

Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][4][7]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[4][7]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]

To ensure a high yield of the ester, the reaction equilibrium is typically shifted to the right by using an excess of the alcohol or by removing water as it is formed.[3][7][8]

Caption: Fischer Esterification Mechanism.

Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are detailed below. These protocols are based on established laboratory procedures.[9]

Protocol 1: High Molar Scale Synthesis

This protocol is suitable for producing a larger quantity of the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromophenylacetic acid | 215.05 | 75 g | 0.349 mol |

| Ethanol | 46.07 | 341 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 0.682 mL | 0.0128 mol |

| Diethyl ether | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Suspend 4-bromophenylacetic acid (75 g, 340 mmol) in ethanol (341 mL) in a round-bottom flask equipped with a reflux condenser.[9]

-

Slowly add concentrated sulfuric acid (0.682 mL, 12.79 mmol) to the suspension.[9]

-

Heat the reaction mixture to reflux and maintain for 24 hours.[9]

-

After cooling, concentrate the mixture under reduced pressure to remove the excess ethanol.[9]

-

Dilute the residue with diethyl ether and wash with a saturated sodium bicarbonate solution for neutralization.[9]

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[9]

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain ethyl 2-(4-bromophenyl)acetate.[9]

Protocol 2: Standard Laboratory Scale Synthesis

This protocol is a standard procedure for laboratory-scale synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromophenylacetic acid | 215.05 | 25 g | 0.116 mol |

| Ethanol | 46.07 | 300 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |

| Ethyl acetate | - | As needed | - |

| Water | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Dissolve 4-bromophenylacetic acid (25 g, 120 mmol) in ethanol (300 mL) in a round-bottom flask.[9]

-

Add concentrated sulfuric acid (10 mL) to the solution and heat the mixture under reflux for 15 hours.[9]

-

Concentrate the reaction mixture under reduced pressure.[9]

-

Pour the residue into ice-water and extract with ethyl acetate.[9]

-

Wash the organic extract with water and then dry over anhydrous magnesium sulfate.[9]

-

Concentrate the dried solution under reduced pressure to yield the product as an oil.[9]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Yields

| Protocol | Starting Material (4-Bromophenylacetic acid) | Product (this compound) | Yield (%) |

| Protocol 1 | 75 g | 80.2 g | 97% |

| Protocol 2 | 25 g | 28 g | 99% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂[10] |

| Molecular Weight | 243.10 g/mol [10] |

| Appearance | Colorless to pale yellow liquid or off-white solid[1][9] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.23 (t, J=7.2 Hz, 3H), 3.56 (s, 2H), 4.12 (q, J=6.8 Hz, 2H), 7.15-7.17 (m, 2H), 7.43-7.45 (m, 2H)[11] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 14.2, 40.8, 61.0, 121.1, 131.0, 131.6, 133.1, 171.1[11] |

| CAS Number | 14062-25-0[10] |

Experimental Workflow

The general workflow for the synthesis of this compound via Fischer esterification is depicted below.

Caption: General Experimental Workflow.

Conclusion

The Fischer esterification is a reliable and high-yielding method for the synthesis of this compound from 4-bromophenylacetic acid. The provided protocols offer scalable procedures for producing this important synthetic intermediate. The detailed mechanistic understanding and comprehensive data presented in this guide are intended to support researchers in the successful application of this reaction in their synthetic endeavors, particularly within the context of drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. ycdehongchem.com [ycdehongchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Fischer Esterification of 4-Bromophenylacetic Acid

This technical guide provides a comprehensive overview of the Fischer esterification mechanism as it applies to 4-bromophenylacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the reaction mechanism, the role of the catalyst, equilibrium considerations, and a representative experimental protocol.

Core Mechanism of Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol.[1][2] The reaction is a reversible, nucleophilic acyl substitution.[3][4][5] For 4-bromophenylacetic acid, the reaction with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), proceeds through several key steps.[6][7][8]

The overall reaction is as follows:

4-Bromophenylacetic Acid + Ethanol (B145695) ⇌ Ethyl 4-bromophenylacetate + Water

The mechanism involves the following stages:

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 4-bromophenylacetic acid by the acid catalyst.[6][9][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][10]

-

Nucleophilic Attack : The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[6][9] This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[5][8]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[6][8] This step converts a hydroxyl group into a good leaving group (water).[3][8]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[1][6][7] This results in a protonated ester.

-

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[1][8]

Caption: A logical diagram illustrating the key steps in the Fischer esterification of 4-bromophenylacetic acid.

Role of the Acid Catalyst

A strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential for the Fischer esterification.[7] The catalyst serves a dual purpose:

-

Catalytic Action : It protonates the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.[10][11] This lowers the activation energy of the reaction, increasing the reaction rate.[11]

-

Dehydrating Agent : Concentrated sulfuric acid is also a strong dehydrating agent.[11][12] By sequestering the water produced during the reaction, it shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[11][12]

Reaction Equilibrium

The Fischer esterification is a reversible process.[7][12] To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This can be accomplished by:

-

Using an Excess of a Reactant : Typically, the alcohol is used in large excess, as it is often inexpensive and can also serve as the solvent.[1][3][4]

-

Removing a Product : The removal of water as it is formed is a common strategy.[1][4][7] This can be done using a dehydrating agent like sulfuric acid, molecular sieves, or by azeotropic distillation using a Dean-Stark apparatus.[7][12]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the laboratory synthesis of this compound via Fischer esterification.

Materials:

-

4-Bromophenylacetic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-bromophenylacetic acid and a significant excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition : Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5% of the moles of carboxylic acid) to the mixture while stirring.

-

Reflux : Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction :

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.[13]

-

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.

-

Purification : The crude this compound can be purified by vacuum distillation or column chromatography if necessary.

Caption: A flowchart outlining the typical experimental procedure for synthesizing this compound.

Quantitative Data

While specific kinetic data for the esterification of 4-bromophenylacetic acid is not widely published, the yield of the reaction is highly dependent on the reaction conditions. Aromatic-substituted carboxylic acids are known to undergo esterification relatively easily.[14][15] The following table summarizes expected yields under various hypothetical conditions, based on general principles of Fischer esterification.

| Entry | Ethanol (Equivalents) | Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 1 | 5 | 3 | 2 | Reflux (approx. 78) | 70-75 |

| 2 | 10 | 3 | 4 | Reflux (approx. 78) | 85-90 |

| 3 | 10 (with water removal) | 3 | 4 | Reflux (approx. 78) | >95 |

| 4 | 20 | 5 | 4 | Reflux (approx. 78) | >95 |

Note: These are illustrative yields. Actual yields may vary based on the specific experimental setup and purification efficiency. Using a large excess of alcohol and ensuring anhydrous conditions are key to maximizing product formation.[16]

Conclusion

The Fischer esterification of 4-bromophenylacetic acid is a robust and straightforward method for the synthesis of its corresponding esters. A thorough understanding of the underlying mechanism, the role of the acid catalyst, and the equilibrium nature of the reaction is crucial for optimizing reaction conditions to achieve high yields. The provided protocol and workflow serve as a practical guide for the successful synthesis and purification of these valuable compounds in a research or developmental setting.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. athabascau.ca [athabascau.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. orgosolver.com [orgosolver.com]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. quora.com [quora.com]

- 12. Video: Esterification - Concept [jove.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of Ethyl 4-bromophenylacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-bromophenylacetate, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, providing a clear and concise reference for its structural identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.45 | Doublet | 2H | 8.4 | Ar-H |

| 7.15 | Doublet | 2H | 8.4 | Ar-H |

| 4.12 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ |

| 3.54 | Singlet | 2H | - | Ar-CH₂ -CO- |

| 1.23 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C =O |

| 134.0 | Ar-C |

| 131.6 | Ar-C H |

| 131.2 | Ar-C H |

| 121.2 | Ar-C -Br |

| 61.0 | -O-C H₂-CH₃ |

| 40.5 | Ar-C H₂-CO- |

| 14.1 | -O-CH₂-C H₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2981 | C-H stretch (aliphatic) |

| 1735 | C=O stretch (ester) |

| 1488 | C=C stretch (aromatic) |

| 1205 | C-O stretch (ester) |

| 1012 | C-Br stretch |

MS (Mass Spectrometry) Data

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 244/242 | Molecular ion peak [M]⁺ / [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |

| 171/169 | [M - OCH₂CH₃]⁺ |

| 89 | [C₇H₅]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid sample like this compound, the analysis is typically performed using the Attenuated Total Reflectance (ATR) technique, where a small amount of the sample is placed directly on the ATR crystal. Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected to produce a mass spectrum.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Physical and chemical properties of Ethyl 4-bromophenylacetate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-bromophenylacetate, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental protocols, and visualizations to facilitate its use as a versatile building block in organic synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 2-(4-bromophenyl)acetate[1] |

| Synonyms | 4-Bromophenylacetic Acid Ethyl Ester, Ethyl p-bromophenylacetate, Ethyl 4-bromobenzeneacetate[2][3][4] |

| CAS Number | 14062-25-0[1][5] |

| Molecular Formula | C₁₀H₁₁BrO₂[1][6] |

| Molecular Weight | 243.10 g/mol [4][7] |

| SMILES | CCOC(=O)CC1=CC=C(Br)C=C1[1] |

| InChI Key | ZFDCWHPNBWPPHG-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | Colorless to white or pale yellow solid or liquid[1][2][8] | Thermo Fisher Scientific, Fisher Scientific, Guidechem |

| Melting Point | 28.0-34.0 °C[1] | Thermo Fisher Scientific |

| 29-31 °C[8][9] | Fisher Scientific | |

| 29-33 °C[5] | ChemicalBook, Sigma-Aldrich | |

| Boiling Point | 88-90 °C at 0.35 mmHg[2][5] | ChemicalBook, Guidechem |

| 144 °C at 11 mmHg[10] | Tokyo Chemical Industry Co., Ltd. | |

| Density | 1.389 ± 0.06 g/cm³ (Predicted)[5] | ChemicalBook |

| Flash Point | > 110 °C (> 230 °F)[8] | Fisher Scientific, Sigma-Aldrich |

| Solubility | Insoluble in water.[9] Soluble in other solvents, though specifics are not detailed. | Fisher Scientific |

| Refractive Index | 1.535[2] | Guidechem |

| Vapor Pressure | 0.00285 mmHg at 25°C[2] | Guidechem |

Spectral Data

| Spectrum Type | Data Highlights |

| ¹H NMR | Spectra are available, but peak assignments require further analysis from raw data sources.[11] |

| ¹³C NMR | Spectral data is available and can be accessed for detailed analysis.[7][12] |

| Infrared (IR) | ATR-IR and FTIR spectra have been recorded.[7] |

| Mass Spectrometry (MS) | GC-MS data is available, with major fragments observed at m/z 105, 169, and 171.[7] |

Synthesis Protocol: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of 4-bromophenylacetic acid with ethanol (B145695), using a strong acid catalyst.

Reaction:

4-Bromophenylacetic acid + Ethanol ⇌ this compound + Water

Experimental Protocol:

-

Materials:

-

4-Bromophenylacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend 4-bromophenylacetic acid (1 equivalent) in ethanol (approximately 1 mL per mmol of acid).[5][6]

-

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.04 equivalents) to the suspension.[5][6]

-

Heat the reaction mixture to reflux and maintain for 15-24 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the excess ethanol.[5][6]

-

Dilute the residue with diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the catalyst.[5][6]

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

-

The product, this compound, can be further purified by vacuum distillation.

-

Yield: High yields, often in the range of 97-99%, have been reported for this reaction.[5][6]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to its two reactive sites: the ester group and the aryl bromide.

-

Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or can be modified through various esterification and amidation reactions.

-

Aryl Bromide: The bromine atom on the phenyl ring is amenable to a wide range of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents and the construction of more complex molecules.[2] It can also undergo nucleophilic aromatic substitution reactions.

This dual reactivity makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][13] For instance, it is used in the preparation of selective lysophosphatidic acid (LPA) receptor-1 antagonists.[5]

Safety and Handling

Hazard Identification:

Stability and Reactivity:

-

Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[8][9]

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Handle in a well-ventilated area or under a chemical fume hood.[14]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Store in a cool, dry place in a tightly sealed container.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of its applications.

References

- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 14062-25-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 14062-25-0 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. This compound | 14062-25-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound(14062-25-0) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

Ethyl 4-bromophenylacetate as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromophenylacetate is a pivotal intermediate in modern organic synthesis, prized for its versatile reactivity. This technical guide provides a comprehensive overview of its properties, synthesis, and extensive applications as a foundational scaffold for a diverse array of molecules. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic frameworks. This document serves as a detailed resource for researchers and professionals in the fields of medicinal chemistry, materials science, and agrochemical development, offering structured data, explicit experimental protocols, and visual representations of key synthetic pathways and biological interactions.

Introduction

This compound, a halogenated aromatic ester, has emerged as a cornerstone in the synthetic chemist's toolkit. Its structure incorporates two key reactive sites: an ethyl ester group amenable to hydrolysis and derivatization, and an aryl bromide that readily participates in a variety of cross-coupling reactions. This dual functionality allows for the strategic and efficient assembly of complex molecular architectures, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1] The ability to precisely functionalize the phenylacetic acid moiety has led to its use in the development of numerous biologically active compounds.

Physicochemical Properties

This compound is typically a white to pale yellow solid or liquid at room temperature, with a mild ester-like odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 14062-25-0 |

| Appearance | White to pale yellow solid or liquid |

| Melting Point | 29-33 °C |

| Boiling Point | 88-90 °C at 0.35 mmHg |

| Density | 1.389 g/cm³ |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-bromophenylacetic acid.

General Synthesis Workflow

The synthesis involves the acid-catalyzed esterification of 4-bromophenylacetic acid with ethanol (B145695), followed by an aqueous workup and purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromophenylacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-bromophenylacetic acid (e.g., 25 g, 116 mmol) in ethanol (e.g., 300 mL).[2]

-

Slowly add concentrated sulfuric acid (e.g., 10 mL) as a catalyst.[2]

-

Heat the mixture to reflux and maintain for 15-24 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.[2]

-

Pour the residue into ice-water and extract with diethyl ether.[2]

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]

Quantitative Data: This procedure typically yields the product as an off-white solid or pale yellow oil with a yield of 97-99%.[2]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.

Caption: Schematic of the Suzuki coupling reaction.

Application Example: Synthesis of Felbinac

Felbinac (4-biphenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID). Its ethyl ester can be synthesized via a Suzuki coupling of this compound and phenylboronic acid, followed by hydrolysis.[3][4]

Experimental Protocol: Synthesis of Ethyl 4-biphenylacetate

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Acetone (B3395972)/Water solvent mixture

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.1-1.5 equiv.), and sodium carbonate (2.0 equiv.).

-

Add a palladium catalyst, such as Pd(OAc)₂ (0.5-2 mol%).

-

Add a solvent mixture, for example, acetone and water.

-

Heat the reaction mixture at reflux for 1-4 hours, monitoring by TLC.

-

After completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain ethyl 4-biphenylacetate.

Quantitative Data for Cross-Coupling Reactions:

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆/H₂O | 100-105 | 1 | >90 |

| Heck | Styrene (B11656) | Pd(OAc)₂ (1-3) | Et₃N | DMF | 100 | 2-24 | 70-95 |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃/BINAP (2) | NaOtBu | Toluene | 80-110 | 2-24 | 80-95 |

| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂/CuI (2/4) | Et₃N | THF | RT-60 | 2-24 | 85-95 |

Yields are typical and may vary based on specific conditions and substrates.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, a key transformation in the synthesis of various organic molecules.

Experimental Protocol: Heck Reaction with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flask, add this compound (1.0 equiv.), Pd(OAc)₂ (1-3 mol%), and a suitable ligand if necessary.

-

Add anhydrous DMF, followed by styrene (1.1-1.5 equiv.) and triethylamine (1.5-2.0 equiv.).

-

Heat the mixture to 80-120 °C for 2-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic extracts, dry, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination

This reaction forms a new C-N bond, providing access to a wide range of arylamine derivatives.

Experimental Protocol: Amination with Aniline

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a flask with Pd₂(dba)₃ (1-2 mol%), BINAP (1.5-3 mol%), and NaOtBu (1.2-1.5 equiv.).

-

Add toluene, followed by this compound (1.0 equiv.) and aniline (1.1-1.2 equiv.).

-

Heat the reaction mixture to 80-110 °C for 2-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne.

Experimental Protocol: Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene (1.1-1.5 equiv.) dropwise.

-

Stir the reaction at room temperature to 60 °C for 2-24 hours.

-

Upon completion, filter the reaction mixture through celite, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with aqueous ammonium (B1175870) chloride and brine, dry, and concentrate.

-

Purify by column chromatography.

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound are precursors to a variety of bioactive molecules, including pharmaceuticals.

Lysophosphatidic Acid (LPA) Receptor Antagonists

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through G protein-coupled receptors (GPCRs), LPA₁₋₆. The LPA signaling pathway is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis. Therefore, LPA receptor antagonists are of significant interest as potential therapeutic agents. The core structure provided by this compound can be elaborated through the cross-coupling reactions described above to synthesize potent and selective LPA receptor antagonists.

Caption: LPA signaling pathway and the role of its antagonists.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in its efficient synthesis and its broad applicability in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and materials science. The ability to readily introduce diverse functionalities through Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings makes it an indispensable starting material for the synthesis of complex molecules, including NSAIDs like Felbinac and potentially novel therapeutics such as LPA receptor antagonists. This guide provides the necessary technical information for researchers to effectively utilize this important synthetic intermediate in their research and development endeavors.

References

The Aryl Bromide Moiety in Ethyl 4-bromophenylacetate: A Hub for Synthetic Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom on the aromatic ring of ethyl 4-bromophenylacetate renders it a versatile and highly valuable building block in modern organic synthesis. This functionality serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science industries.[1] This technical guide provides a comprehensive overview of the reactivity of the aryl bromide in this compound, focusing on key palladium- and copper-catalyzed cross-coupling reactions.

Introduction to Reactivity

The reactivity of the aryl bromide in this compound is primarily dictated by the C(sp²)-Br bond, which is susceptible to oxidative addition by transition metal catalysts, most notably palladium(0) complexes. The general trend for the reactivity of aryl halides in such reactions is Ar-I > Ar-Br > Ar-Cl, correlating with the bond dissociation energies. While aryl iodides are more reactive, aryl bromides often offer a good balance of reactivity, stability, and cost-effectiveness. The presence of the electron-withdrawing ethyl acetate (B1210297) group para to the bromine atom can influence the electron density of the aromatic ring, which in turn can affect the rate of oxidative addition and subsequent steps in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at the bromine-bearing carbon of this compound. These reactions are characterized by their high functional group tolerance, catalytic nature, and the formation of a diverse range of products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron reagent and an organic halide. This compound readily participates in Suzuki coupling reactions with various boronic acids and their derivatives.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic Acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆ : H₂O | 100-105 | 1 | Significant | [2] |

| Phenylboronic Acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone (B3395972) : H₂O | 40-45 | 1 | High | [2] |

| Phenylboronic Acid | Pd(OAc)₂ (15) | K₂CO₃ | H₂O with TBAB | 90-95 | 1 | Significant | [2] |

Experimental Protocol: Suzuki-Miyaura Coupling in Acetone/Water [2]

In a 5 mL round-bottom flask equipped with a magnetic stir bar and a water condenser, place this compound (0.060 mmol, 10 µL), phenylboronic acid (0.135 mmol, 0.017 g), sodium carbonate (0.120 mmol, 0.0126 g), and palladium(II) acetate (0.5 mol%). To this mixture, add a solution of acetone and water (0.23 mL : 0.27 mL). Heat the reaction mixture to 40-45°C and stir for 60 minutes. After completion, the reaction mixture is worked up by extraction with an organic solvent, followed by drying and purification.

Suzuki-Miyaura Coupling Catalytic Cycle

References

The Synthetic Versatility of Ethyl 4-bromophenylacetate: A Technical Guide for Chemical Innovation

An in-depth exploration of a key building block in modern organic synthesis and drug discovery, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of Ethyl 4-bromophenylacetate. Highlighting its utility in palladium-catalyzed cross-coupling reactions, this guide offers detailed experimental protocols, quantitative data, and visual workflows to unlock its full potential in the laboratory.

This compound is a versatile bifunctional reagent that has garnered significant attention in the field of organic synthesis. Its structure, featuring both a reactive aryl bromide and a readily modifiable ester group, makes it an ideal starting material for the construction of complex molecular architectures. This guide delves into the core synthetic applications of this compound, with a particular focus on its role in Suzuki, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, and its subsequent application in the synthesis of pharmacologically active molecules.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid or solid at room temperature.[1] It is typically synthesized via the Fischer esterification of 4-bromophenylacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, often achieving high yields of 97-99%.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14062-25-0 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 29-33 °C |

| Boiling Point | 145-148 °C at 10 mmHg |

| Solubility | Soluble in common organic solvents |

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with a halide. This compound readily participates in Suzuki coupling reactions with various arylboronic acids to generate 4-arylphenylacetate derivatives, which are precursors to a range of biologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) Felbinac.[1][3]

Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | Reflux | 12 | 78.3 |

| PEPPSI-Pd-NHC | K₂CO₃ | Not specified | Not specified | Not specified | High |

PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation NHC: N-Heterocyclic Carbene

-

To a reaction flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and an aqueous solution of a base like potassium carbonate (2.0 equiv).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford Ethyl 4-biphenylacetate.

Heck-Mizoroki Reaction

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, to yield substituted cinnamic acid esters or related structures. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

Table 3: Heck Reaction of Aryl Bromides with Alkenes (Representative Conditions)

| Aryl Bromide | Alkene | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromophenol | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Triethylamine (B128534) | 100 | 57 |

| 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd catalyst | Not specified | NMP or DMF | >100 | >80 |

While a specific example with this compound was not found with quantitative yield, the conditions for similar aryl bromides are transferable.

-

In a reaction vessel, combine this compound (1.0 equiv), styrene (1.2 equiv), a palladium source such as Pd(OAc)₂ (0.01-0.05 equiv), and a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃) if required.

-

Add a suitable base, such as triethylamine or sodium carbonate, and a high-boiling solvent like DMF or NMP.

-

Heat the mixture to 100-140 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired (E)-ethyl 3-(4'-(ethoxycarbonylmethyl)biphenyl-4-yl)acrylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules. This compound can be coupled with a wide range of primary and secondary amines.

Table 4: Buchwald-Hartwig Amination of Aryl Bromides (Representative Conditions)

| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 60 |

| 4-Bromo-N,N-dimethylaniline | Morpholine (B109124) | Pd-NHC | K₂CO₃ | Toluene | 85 | High |

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Add this compound (1.0 equiv) and morpholine (1.2 equiv).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 80-110 °C for the specified time, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. This compound can be effectively coupled with various terminal alkynes under both traditional copper-co-catalyzed and copper-free conditions.[4]

Table 5: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes (Representative Conditions)

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromobenzonitrile | Phenylacetylene (B144264) | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ | Acetonitrile | 80 | 92 |

| General Aryl Bromide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | Microwave | High |

-

To a reaction flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add a suitable solvent, such as triethylamine or a mixture of toluene and an amine base.

-

Degas the mixture and place it under an inert atmosphere.

-

Add phenylacetylene (1.1-1.5 equiv) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product by column chromatography.

Applications in Drug Discovery and Development

The synthetic utility of this compound extends significantly into the realm of drug discovery and development. Its ability to serve as a scaffold for the introduction of diverse functionalities makes it a valuable starting material for the synthesis of various pharmacologically active compounds.

One notable application is in the synthesis of Lysophosphatidic Acid (LPA) receptor antagonists . LPA is a signaling lipid involved in various physiological and pathological processes, and its receptors are targets for therapeutic intervention in conditions such as fibrosis and cancer. While detailed multi-step synthetic pathways starting from this compound are proprietary, it is cited as a key intermediate in the preparation of selective and orally active LPA receptor-1 antagonists.[5] The general strategy likely involves a cross-coupling reaction to introduce a biaryl or other complex moiety at the 4-position, followed by further functionalization of the ester group.

Furthermore, as previously mentioned, this compound is a direct precursor to the NSAID Felbinac (4-biphenylacetic acid) via Suzuki coupling followed by hydrolysis of the ethyl ester.[1][6]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions being of particular importance. The Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions provide efficient pathways for the construction of complex molecular frameworks from this readily available starting material. Its demonstrated utility in the synthesis of NSAIDs and its role as an intermediate for LPA receptor antagonists underscore its significance for researchers, scientists, and professionals in the field of drug development. The detailed protocols and data presented in this guide aim to facilitate the exploration of this compound's full synthetic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from Ethyl 4-bromophenylacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic utility of ethyl 4-bromophenylacetate as a versatile starting material for the preparation of a diverse range of novel heterocyclic compounds. The strategic presence of the bromo-functionalized phenyl ring and the reactive ester moiety allows for a multitude of chemical transformations, leading to the construction of key heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document provides detailed experimental protocols for the synthesis of thiazoles, pyrazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyridazinones, supported by quantitative data and workflow visualizations.

Core Synthetic Strategies and Intermediates

This compound is a readily available and versatile building block for the synthesis of a variety of bioactive compounds.[1] Its utility stems from the reactivity of the ester group, the adjacent active methylene (B1212753) group, and the bromine-substituted aromatic ring, which is amenable to a wide range of cross-coupling and nucleophilic substitution reactions. Key to its application in heterocyclic synthesis is its conversion into more elaborate intermediates, such as α-haloketones, acid hydrazides, and dicarbonyl compounds. These intermediates then serve as the direct precursors for cyclization reactions to form the desired heterocyclic rings.

A crucial first step in many of these synthetic pathways is the conversion of this compound to its corresponding acid hydrazide, 2-(4-bromophenyl)acetohydrazide (B3021664). This is typically achieved through a straightforward reaction with hydrazine (B178648) hydrate (B1144303). This hydrazide is a pivotal intermediate for the synthesis of nitrogen-containing heterocycles like pyrazoles, triazoles, and oxadiazoles.

Another important synthetic transformation is the conversion of this compound to 2-bromo-1-(4-bromophenyl)ethan-1-one, an α-haloketone. This can be achieved through a multi-step process involving hydrolysis of the ester to 4-bromophenylacetic acid, followed by conversion to the acid chloride and subsequent reaction to form the α-haloketone. This intermediate is particularly useful for the classical Hantzsch synthesis of thiazoles.

The following sections will detail the specific synthetic routes from these key intermediates to various heterocyclic systems.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole moieties are present in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral activities.[2][3] The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a cornerstone of thiazole chemistry. By first converting this compound to 2-bromo-1-(4-bromophenyl)ethan-1-one, a range of 4-(4-bromophenyl)thiazole (B159989) derivatives can be accessed.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

Step 1: Hydrolysis of this compound to 4-bromophenylacetic acid. this compound is dissolved in a suitable solvent such as a mixture of 1,4-dioxane (B91453) and water. An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is heated to 60°C for 2 hours. After cooling, the solution is acidified with hydrochloric acid to a pH of 1, and the product, 4-bromophenylacetic acid, is extracted with ethyl acetate. The yield for this hydrolysis step is typically around 93%.[4]

Step 2: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one. This step involves the conversion of 4-bromophenylacetic acid to its corresponding α-bromo ketone. This can be achieved through various established methods, such as conversion to the acid chloride followed by reaction with diazomethane (B1218177) and subsequent treatment with HBr, or via a direct bromination of the corresponding acetophenone. For the purpose of this guide, we will consider 2-bromo-1-(4-bromophenyl)ethan-1-one (p-bromoacetophenone) as a readily available intermediate derived from 4-bromophenylacetic acid.

Step 3: Cyclization to 4-(4-bromophenyl)thiazol-2-amine. In a round-bottom flask, p-bromoacetophenone and thiourea (B124793) are reacted in the presence of a catalytic amount of iodine.[5] The reaction mixture is heated to facilitate the cyclization. Upon completion, the reaction is worked up to yield the target compound, 4-(4-bromophenyl)thiazol-2-amine.

Further derivatization can be achieved by reacting the 2-amino group with various aromatic aldehydes to form Schiff bases, expanding the library of potential drug candidates.[5]

Quantitative Data for Thiazole Derivatives

| Compound ID | R-group on Benzylidene | Molecular Formula | Yield (%) | Melting Point (°C) |

| p1 | -H | C₁₅H₁₀BrN₂S | 75 | 160-162 |

| p2 | -OH | C₁₅H₁₀BrN₂OS | 72 | 178-180 |

| p3 | -N(CH₃)₂ | C₁₇H₁₅BrN₃S | 78 | 190-192 |

| p4 | -OCH₃ | C₁₆H₁₂BrN₂OS | 80 | 170-172 |

| p6 | -Cl | C₁₅H₉BrClN₂S | 76 | 184-186 |

| Data sourced from Sharma et al. (2019).[5] |

Synthetic Workflow for Thiazole Derivatives

Caption: Synthesis of Thiazole Derivatives.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[6] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. This compound can be transformed into suitable precursors for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

This synthesis starts from the semicarbazone of 4-bromoacetophenone, which is then formylated using the Vilsmeier-Haack reaction to produce 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This intermediate is subsequently N-alkylated to yield the final product.

Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. The synthesis begins with the formylation of the appropriate semicarbazone via the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide.[7] This reaction introduces the formyl group and facilitates the cyclization to the pyrazole ring.

Step 2: N-Ethylation of the Pyrazole Ring. The 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is then subjected to N-alkylation using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972) or DMF. The reaction mixture is typically heated to ensure complete reaction. After work-up and purification, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is obtained.

Biological Activity of Pyrazole Derivatives

Numerous pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities.[6][8][9][10][11] For instance, certain pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] The mechanism of action for their anticancer effects is often attributed to the inhibition of protein kinases or the induction of apoptosis.

Logical Workflow for Pyrazole Synthesis

Caption: General Pyrazole Synthesis Pathway.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a key pharmacophore found in a variety of therapeutic agents with a broad spectrum of activities, including antifungal, anti-inflammatory, and anticancer properties. A versatile method for the synthesis of 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be readily prepared from acid hydrazides.

Experimental Protocol: Synthesis of 4-Aryl-5-(4-bromophenylacetyl)-4H-1,2,4-triazole-3-thiol

Step 1: Synthesis of 2-(4-bromophenyl)acetohydrazide. A mixture of this compound and hydrazine hydrate (99%) in ethanol (B145695) is refluxed for approximately 6 hours. Upon cooling, the product, 2-(4-bromophenyl)acetohydrazide, crystallizes and can be collected by filtration.

Step 2: Synthesis of 2-(2-(4-bromophenyl)acetyl)-N-arylhydrazine-1-carbothioamide. The 2-(4-bromophenyl)acetohydrazide is then reacted with an appropriate aryl isothiocyanate in a suitable solvent. This reaction forms the corresponding thiosemicarbazide derivative.

Step 3: Cyclization to the 1,2,4-Triazole. The thiosemicarbazide derivative is cyclized by refluxing in an alkaline solution, such as aqueous sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-aryl-5-(4-bromophenylacetyl)-4H-1,2,4-triazole-3-thiol.

Anticancer Mechanism of Triazole Derivatives

Triazole-containing compounds have been investigated as potent anticancer agents.[12][13] One of the key mechanisms of action for some triazole derivatives is the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis.[13][14] By blocking aromatase, these compounds can reduce the levels of estrogen, which is a key driver for the growth of hormone-dependent breast cancers. Another anticancer mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

Signaling Pathway Inhibition by Triazole-based Aromatase Inhibitors

Caption: Aromatase Inhibition by Triazoles.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[15][16] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine precursors, which can be prepared from acid hydrazides.

Experimental Protocol: Synthesis of 2-((4-bromophenyl)methyl)-5-aryl-1,3,4-oxadiazole

Step 1: Synthesis of 2-(4-bromophenyl)acetohydrazide. This intermediate is prepared as described in the synthesis of 1,2,4-triazoles by reacting this compound with hydrazine hydrate.

Step 2: Synthesis of N'-aroyl-2-(4-bromophenyl)acetohydrazide. The 2-(4-bromophenyl)acetohydrazide is reacted with a substituted aromatic acid chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding diacylhydrazine.

Step 3: Cyclodehydration to the 1,3,4-Oxadiazole. The diacylhydrazine intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃).[17] The reaction mixture is typically refluxed for several hours. After completion, the mixture is carefully poured onto crushed ice, and the resulting solid is neutralized, filtered, and recrystallized to afford the desired 2-((4-bromophenyl)methyl)-5-aryl-1,3,4-oxadiazole.

Quantitative Data for 1,3,4-Oxadiazole Derivatives

| Compound ID | Ar-group | Molecular Formula | Yield (%) | Melting Point (°C) |

| IVa | Phenyl | C₁₅H₁₂BrN₃O | 72 | 160-162 |

| IVb | 4-Chlorophenyl | C₁₅H₁₁BrClN₃O | 75 | 172-174 |

| IVc | 4-Nitrophenyl | C₁₅H₁₁BrN₄O₃ | 68 | 188-190 |

| IVd | 4-Methoxyphenyl | C₁₆H₁₄BrN₃O₂ | 78 | 155-157 |

| Data is hypothetical based on typical yields and structures, adapted from the methodology of Kallur et al.[15][18] |

Synthesis of Pyridazinone Derivatives

Pyridazinone derivatives are known to possess a wide range of biological activities, including cardiotonic, antihypertensive, and anti-inflammatory properties.[19] While not a direct cyclization of this compound, the synthesis of pyridazinones bearing the 4-bromophenyl moiety highlights the incorporation of this key structural feature into more complex heterocyclic systems.

Experimental Protocol: Synthesis of 5,6-bis(4-bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

The synthesis of this class of compounds typically starts from the condensation of a benzil (B1666583) monohydrazone with diethyl malonate in ethanol. For the target compound, 4,4'-dibromobenzil (B1581801) would be the starting material.

Step 1: Synthesis of 4,4'-dibromobenzil monohydrazone. 4,4'-Dibromobenzil is reacted with hydrazine hydrate in a suitable solvent to form the corresponding monohydrazone.

Step 2: Condensation with Diethyl Malonate. The monohydrazone is then condensed with diethyl malonate in the presence of a base, such as sodium ethoxide, in refluxing ethanol. This reaction leads to the formation of the pyridazinone ring.

Characterization Data for a Representative Pyridazinone

Ethyl 5,6-bis(4-bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (2e):

-

Appearance: White powder

-

Melting Point: 248-250 °C

-

Yield: 61%

-

IR (cm⁻¹): 1645 (C=O), 1743 (COO)

-

MS (m/z): 476 [M⁺], 478 [M⁺+2], 480 [M⁺+4] Data sourced from Gergory et al.[19]

General Synthetic Workflow for Pyridazinones

References

- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 17. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide on the Unexpected Reactivity and Side Reactions of Ethyl 4-bromophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromophenylacetate is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring both a reactive aryl bromide and an ester moiety, allows for a diverse range of chemical transformations. While its primary reactivity in cross-coupling and nucleophilic substitution reactions is well-documented, a deeper understanding of its potential for unexpected reactivity and side reactions is crucial for process optimization, impurity profiling, and ensuring the robustness of synthetic routes.

This technical guide provides a comprehensive overview of the known and potential side reactions of this compound, supported by experimental data and detailed protocols. The information presented herein is intended to equip researchers with the knowledge to anticipate and mitigate the formation of undesirable byproducts, leading to more efficient and reliable synthetic outcomes.

Core Reactivity Profile

This compound's reactivity can be broadly categorized into three main areas:

-

Aryl Bromide Reactivity: The carbon-bromine bond is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This functionality is the cornerstone of its utility in building complex aryl structures.

-

Ester Functionality: The ethyl ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also participate in transesterification reactions in the presence of other alcohols.

-

Benzylic Position Reactivity: The methylene (B1212753) group adjacent to the phenyl ring exhibits benzylic reactivity. The C-H bonds at this position are activated and can be involved in various transformations, including radical reactions and deprotonation under strongly basic conditions.

Unexpected Reactivity and Side Reactions

While the primary reactivity of this compound is predictable, several side reactions can occur under various conditions, leading to the formation of impurities and reduced yields of the desired product. These unexpected pathways are often influenced by the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature.

Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common application of this compound. However, several side reactions can compete with the desired cross-coupling pathway.

Homocoupling of the aryl bromide to form 4,4'-bis(ethyl acetate)biphenyl is a common byproduct in many palladium-catalyzed reactions, particularly in Suzuki-Miyaura couplings. This side reaction is often promoted by the presence of oxygen and can be influenced by the palladium catalyst and reaction conditions.

Reduction of the aryl bromide to form ethyl phenylacetate (B1230308) is another frequently observed side reaction. The mechanism of dehalogenation can be complex and may involve the formation of palladium-hydride species in the catalytic cycle. The choice of solvent and base can play a significant role in the extent of dehalogenation.

The basic conditions often employed in cross-coupling reactions (e.g., using carbonates, phosphates, or hydroxides) can lead to the saponification of the ethyl ester, forming 4-bromophenylacetic acid or its salt. This can be problematic as the resulting carboxylate may have different solubility and reactivity, potentially complicating the reaction and purification.

Table 1: Potential Byproducts in Suzuki-Miyaura Coupling of this compound

| Byproduct Name | Chemical Structure | Formation Pathway |

| 4,4'-bis(ethyl acetate)biphenyl | (EtOOCCH₂C₆H₄)₂ | Homocoupling |

| Ethyl phenylacetate | C₆H₅CH₂COOEt | Dehalogenation |

| 4-Bromophenylacetic acid | BrC₆H₄CH₂COOH | Ester Hydrolysis |

Reactivity at the Benzylic Position

The benzylic protons of this compound are acidic and can be abstracted by strong bases. The resulting enolate can participate in various side reactions.

Under strongly basic conditions, the enolate of this compound can react with another molecule of the starting material in a Claisen-type condensation to form a dimeric β-keto ester. This is more likely to occur if the desired reaction is slow or requires a strong base.

If other electrophiles are present in the reaction mixture, the enolate can be trapped, leading to a variety of unexpected products.

Thermal Decomposition and Decarboxylation

While this compound itself is thermally stable under normal conditions, its hydrolysis product, 4-bromophenylacetic acid, can undergo decarboxylation at elevated temperatures to form 4-bromotoluene. This is a potential degradation pathway in reactions run at high temperatures for extended periods, especially if hydrolysis of the ester occurs.

Experimental Protocols

To illustrate the practical aspects of handling this compound and to provide a baseline for optimization, a standard experimental protocol for a Suzuki-Miyaura coupling is provided below. This protocol can be used as a starting point for investigations into the formation of the side products discussed.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [1]

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (B28343) (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Analysis of Side Products:

The crude reaction mixture can be analyzed by GC-MS to identify and quantify the formation of byproducts such as the homocoupled product (4,4'-bis(ethyl acetate)biphenyl), the dehalogenated product (ethyl phenylacetate), and any hydrolyzed product (4-bromophenylacetic acid, which may require derivatization for GC-MS analysis).

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships discussed in this guide.

Figure 1: Overview of the desired Suzuki-Miyaura coupling and common side reactions of this compound.

Figure 2: Potential side reactions at the benzylic position of this compound under basic conditions.

Figure 3: Sequential hydrolysis and decarboxylation pathway leading to the formation of 4-bromotoluene.

Conclusion and Recommendations